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Compound of Interest

Compound Name: FTase Inhibitor II

Cat. No.: B049235 Get Quote

Executive Summary
FTI-277 is the superior, high-potency standard for inhibiting H-Ras processing in cellular

models, exhibiting an IC50 approximately 100-fold lower than FTI-II in enzymatic assays and

significantly higher potency in whole-cell assays.

While both compounds are peptidomimetics designed to compete with the CAAX motif of Ras

proteins, FTI-277 (the methyl ester prodrug of FTI-276) represents an optimized structural

evolution over FTI-II (often associated with the earlier compound L-739,749). Crucially, while

both effectively inhibit H-Ras, neither effectively blocks K-Ras signaling at physiological

concentrations due to alternative prenylation by Geranylgeranyltransferase I (GGTase-I).

Recommendation: Use FTI-277 for precise, low-dose interrogation of H-Ras dependency. Use

FTI-II only when replicating historical data specific to that inhibitor's toxicity profile.

Technical Specifications & Potency Profile
The following table synthesizes physicochemical properties and inhibitory constants. Note the

distinct CAS numbers, which are critical for procurement accuracy.
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Feature FTI-277 (High Potency) FTI-II (Standard)

Chemical Name

N-[4-[2(R)-amino-3-

mercaptopropyl]amino-2(S)-

phenylbenzoyl]methionine

methyl ester

N-[4-[2(R)-Amino-3-

mercaptopropyl]amino-2(S)-

phenylbenzoyl]methionine

methyl ester (Analog)

CAS Number 180977-34-8 156707-43-6

Class
CAAX Peptidomimetic

(Prodrug)
CAAX Peptidomimetic

Active Form
Hydrolyzed to FTI-276

intracellularly

Hydrolyzed to free acid

intracellularly

Enzyme IC50 (FTase) 0.5 nM ~50 - 75 nM

Cellular IC50 (H-Ras) ~0.1 - 0.3 µM ~1.0 - 10 µM

Cellular IC50 (K-Ras)
> 10 µM (Ineffective

processing inhibition)

> 20 µM (Ineffective

processing inhibition)

Primary Target Farnesyltransferase (FTase) Farnesyltransferase (FTase)

Technical Insight: FTI-277 is a methyl ester "prodrug." The ester modification facilitates rapid

plasma membrane permeation. Once cytosolic, esterases convert it to the active acid form (FTI-

276), which binds the FTase active site. FTI-II follows a similar mechanism but possesses lower

intrinsic affinity for the enzyme.

Biological Performance: The K-Ras Resistance
Mechanism
A critical failure mode in Ras research is assuming FTIs inhibit all Ras isoforms equally. While

FTI-277 is highly potent against H-Ras, it fails to inhibit K-Ras and N-Ras processing in cells.
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Mechanism of Resistance
When FTase is inhibited, K-Ras (and N-Ras) acts as a substrate for GGTase-I, which attaches

a C-20 geranylgeranyl lipid instead of the C-15 farnesyl group. This alternative prenylation

allows K-Ras to maintain membrane association and oncogenic signaling. H-Ras cannot

undergo this switch and is functionally silenced.

Pathway Visualization
The following diagram illustrates the differential processing of H-Ras and K-Ras under FTI

treatment.
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Caption: Differential processing of Ras isoforms under FTI treatment. Note K-Ras "escape" via

GGTase-I.

Experimental Protocols
To validate the comparative IC50s, use the following self-validating workflows.

A. Ras Processing Assay (Mobility Shift)
This is the gold standard for verifying target engagement. Unprenylated Ras migrates more

slowly (higher MW) on SDS-PAGE than prenylated Ras.

Cell Seeding: Seed H-Ras transformed cells (e.g., NIH3T3/H-RasV12) at
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cells/well in 6-well plates.

Treatment:

Treat with FTI-277 (0, 0.01, 0.05, 0.1, 0.5, 1.0 µM).

Treat with FTI-II (0, 0.1, 0.5, 1.0, 5.0, 10.0 µM).

Incubate for 24–48 hours.

Lysis: Lyse in RIPA buffer supplemented with protease inhibitors.

Western Blot:

Run 20 µg protein on a 12% SDS-PAGE gel (high percentage is crucial for separation).

Blot with anti-H-Ras antibody.

Analysis:

FTI-277: Expect ~50% shift to slow-migrating band at 0.1 µM.

FTI-II: Expect ~50% shift to slow-migrating band at >1.0 µM.

B. Cell Viability Workflow (IC50 Determination)
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Caption: Standardized workflow for comparative IC50 determination of FTIs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. cancer-research-network.com [cancer-research-network.com]

2. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by
blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

3. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [Comparative Guide: FTI-II vs. FTI-277 in Ras-
Transformed Cells]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049235#comparative-ic50-of-fti-ii-vs-fti-277-in-ras-
transformed-cells]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.cancer-research-network.com/2021/05/26/fti-277-is-a-farnesyl-transferase-ftase-inhibitor/
https://www.cancer-research-network.com/2021/05/26/fti-277-is-a-farnesyl-transferase-ftase-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998514/
https://www.tandfonline.com/doi/full/10.1080/14756360601072841
https://www.benchchem.com/product/b049235?utm_src=pdf-custom-synthesis
https://www.cancer-research-network.com/2021/05/26/fti-277-is-a-farnesyl-transferase-ftase-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4998514/
https://www.tandfonline.com/doi/full/10.1080/14756360601072841
https://www.benchchem.com/product/b049235#comparative-ic50-of-fti-ii-vs-fti-277-in-ras-transformed-cells
https://www.benchchem.com/product/b049235#comparative-ic50-of-fti-ii-vs-fti-277-in-ras-transformed-cells
https://www.benchchem.com/product/b049235#comparative-ic50-of-fti-ii-vs-fti-277-in-ras-transformed-cells
https://www.benchchem.com/product/b049235#comparative-ic50-of-fti-ii-vs-fti-277-in-ras-transformed-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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